molecular formula C12H14ClFO B13844952 4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one

4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one

Cat. No.: B13844952
M. Wt: 228.69 g/mol
InChI Key: GPJGIUMJPJEGKU-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one is an organic compound with the molecular formula C12H14ClFO. It is a derivative of butanone, featuring a chloro group at the 4th position and a fluorophenyl group at the 1st position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one typically involves the reaction of 3-ethyl-4-fluoroacetophenone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems are common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those with potential antipsychotic and anti-inflammatory properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby altering the biochemical processes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one is unique due to the presence of both the ethyl and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C12H14ClFO

Molecular Weight

228.69 g/mol

IUPAC Name

4-chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one

InChI

InChI=1S/C12H14ClFO/c1-2-9-8-10(5-6-11(9)14)12(15)4-3-7-13/h5-6,8H,2-4,7H2,1H3

InChI Key

GPJGIUMJPJEGKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)CCCCl)F

Origin of Product

United States

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